molecular formula C11H18ClN3O3S B12725847 Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-79-1

Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12725847
CAS No.: 122777-79-1
M. Wt: 307.80 g/mol
InChI Key: CHPDRKZAKQFCIF-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride is a synthetic organic compound It is characterized by the presence of an acetamide group, a dimethylamino propyl chain, and a nitro-substituted thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-3-thienyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.

    Introduction of the Dimethylamino Propyl Chain: This step involves the alkylation of the acetamide with a suitable alkylating agent.

    Nitration of the Thienyl Ring: The thienyl ring is nitrated using a nitrating agent such as nitric acid.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction of Nitro Group: Formation of an amine derivative.

    Substitution of Dimethylamino Group: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino propyl chain can interact with biological macromolecules. The thienyl ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-4-thienyl)-
  • Acetamide, N-(3-(dimethylamino)propyl)-N-(2-nitro-2-thienyl)-

Uniqueness

The unique combination of the nitro-substituted thienyl ring and the dimethylamino propyl chain distinguishes this compound from its analogs. This structural uniqueness may confer specific chemical and biological properties.

Properties

CAS No.

122777-79-1

Molecular Formula

C11H18ClN3O3S

Molecular Weight

307.80 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(2-nitrothiophen-3-yl)acetamide;hydrochloride

InChI

InChI=1S/C11H17N3O3S.ClH/c1-9(15)13(7-4-6-12(2)3)10-5-8-18-11(10)14(16)17;/h5,8H,4,6-7H2,1-3H3;1H

InChI Key

CHPDRKZAKQFCIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCN(C)C)C1=C(SC=C1)[N+](=O)[O-].Cl

Origin of Product

United States

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